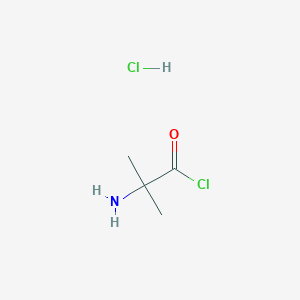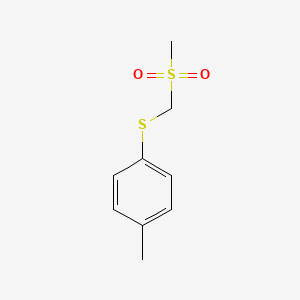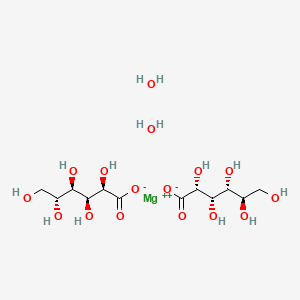
Magnesium gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium gluconate is a chemical compound with the formula MgC₁₂H₂₂O₁₄. It is the magnesium salt of gluconic acid and is commonly used as a mineral supplement to treat or prevent low levels of magnesium in the blood. Magnesium is essential for numerous physiological functions, including muscle and nerve function, blood glucose control, and blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium gluconate can be synthesized by reacting gluconic acid with magnesium oxide or magnesium carbonate. The reaction typically involves dissolving gluconic acid in water and then adding magnesium oxide or magnesium carbonate under controlled conditions. The mixture is then heated and stirred to ensure complete reaction, followed by filtration and crystallization to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using glucono-delta-lactone as the initial raw material. The process involves dissolving glucono-delta-lactone in water, adding magnesium oxide, and heating the mixture while stirring. The solution is then filtered, and the filtrate is concentrated under reduced pressure to induce crystallization. The crystals are collected, washed, and dried to yield high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Magnesium gluconate primarily undergoes complexation reactions due to the presence of the gluconate ligand. It can form complexes with various metal ions, enhancing its solubility and bioavailability. Additionally, this compound can participate in substitution reactions where the gluconate ligand is replaced by other ligands under specific conditions .
Common Reagents and Conditions:
Complexation Reactions: Typically involve metal ions such as calcium, zinc, or iron in aqueous solutions.
Substitution Reactions: Often require acidic or basic conditions to facilitate the exchange of ligands.
Major Products: The major products of these reactions are metal-gluconate complexes, which have enhanced solubility and bioavailability compared to their parent metal salts .
Scientific Research Applications
Magnesium gluconate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions in analytical chemistry.
Biology: Studied for its role in cellular metabolism and enzyme function. It is also used in cell culture media to provide essential magnesium ions.
Medicine: Widely used as a dietary supplement to treat or prevent hypomagnesemia.
Industry: Employed as a food additive, acidity regulator, and nutrient supplement in various food products.
Mechanism of Action
Magnesium gluconate exerts its effects by providing bioavailable magnesium ions, which are essential cofactors in over 300 enzymatic reactions in the body. These reactions include protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. Magnesium ions also play a crucial role in stabilizing the structure of nucleic acids and proteins .
Comparison with Similar Compounds
- Magnesium oxide
- Magnesium citrate
- Magnesium glycinate
- Magnesium chloride
- Magnesium lactate
- Magnesium malate
- Magnesium sulfate
- Magnesium taurate
Magnesium gluconate’s unique combination of high bioavailability and minimal side effects makes it a valuable compound in both medical and industrial applications.
Properties
Key on ui mechanism of action |
Replaces deficient circulating levels of magnesium. By competing with calcium for membrane binding sites and by stimulating calcium sequestration by sarcoplasmic reticulum, magnesium helps in the maintenance of a low resting intracellular free calcium ion concentration, which is essential in various cellular functions. The electrical properties of membranes and their permeability characteristics are also affected by magnesium. Magnesium is essential to many enzymatic reactions in the body, serving as a cofactor in protein synthesis and in carbohydrate metabolism. Magnesium contributes to the structural development of bone and is also essential in the synthesis of DNA, RNA, and the antioxidant glutathione. Magnesium also plays an important role in the active transport of calcium and potassium ions across cell membranes, a process which is important to nerve impulse conduction, muscle contraction, and normal heart rhythm. In addition to the above, magnesium is an essential mineral required for the regulation of body temperature, nucleic acid and protein synthesis, and in preserving nerve and muscle cell electrical potentials. Magnesium supplementation during pregnancy may help to reduce fetal growth restriction and pre-eclampsia, as well to increase birth weight. |
|---|---|
CAS No. |
59625-89-7 |
Molecular Formula |
C12H22MgO14 |
Molecular Weight |
414.60 g/mol |
IUPAC Name |
magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
InChI Key |
CTUVIUYTHWPELF-IYEMJOQQSA-L |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] |
Related CAS |
526-95-4 (Parent) |
solubility |
Soluble in cold water |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







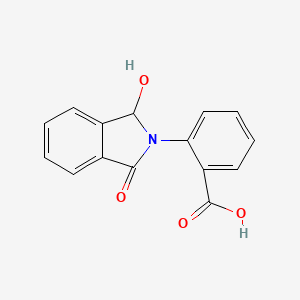
![2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol](/img/structure/B3273786.png)
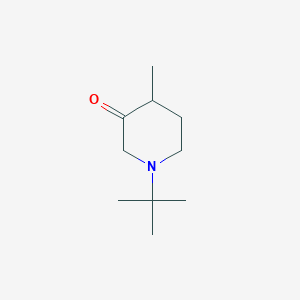

![2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3273804.png)

